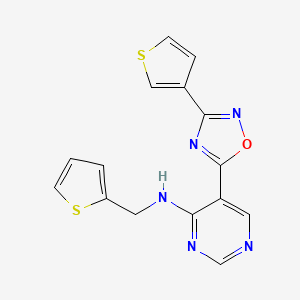

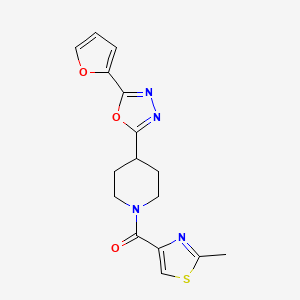

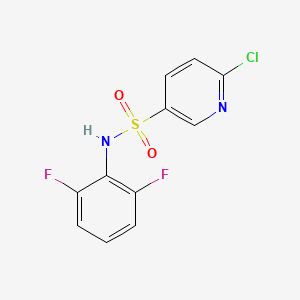

N-(thiophen-2-ylmethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(thiophen-2-ylmethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a novel chemical entity that falls within the broader class of pyrimidin-4-amine derivatives. These compounds are of significant interest in the pharmaceutical and agrochemical industries due to their diverse biological activities. The pyrimidin-4-amine core is a common scaffold in medicinal chemistry, often associated with kinase inhibition and potential therapeutic applications in diseases such as tuberculosis, psoriasis, and cancer .

Synthesis Analysis

The synthesis of pyrimidin-4-amine derivatives typically involves multi-step chemical reactions, starting from simple precursors and employing various reagents and catalysts to introduce the desired functional groups. For instance, the synthesis of related compounds has been reported using methods such as microwave-accelerated condensation, Dimroth rearrangement, and reactions with hydroxylamine hydrochloride . These methods aim to optimize yields, reduce reaction times, and simplify purification processes. The specific synthesis route for N-(thiophen-2-ylmethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is not detailed in the provided papers, but it likely follows similar synthetic strategies.

Molecular Structure Analysis

The molecular structure of pyrimidin-4-amine derivatives is confirmed using spectroscopic techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) . These techniques provide detailed information about the chemical environment of atoms within the molecule, the molecular framework, and the precise molecular weight, which are crucial for confirming the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

Pyrimidin-4-amine derivatives can undergo various chemical reactions, depending on the substituents present on the core structure. For example, the presence of a 1,2,4-oxadiazole moiety, as seen in some related compounds, can lead to interactions with biological targets such as enzymes . The reactivity of these compounds can also be influenced by the presence of electron-donating or electron-withdrawing groups, which can affect their ability to form bonds or interact with other molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidin-4-amine derivatives, such as solubility, stability, and melting point, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for further development as a pharmaceutical or agrochemical agent. For instance, good solubility in biological media and stability under physiological conditions are desirable for drug candidates . Additionally, the presence of halogen substituents, as seen in some analogs, can enhance the lipophilicity of the compounds, potentially affecting their bioavailability and distribution within the body .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives involves characterizing the compounds through NMR, LC-MS, and IR analyses. These compounds, including various analogs, have been synthesized for evaluation of their biological activities, showcasing a significant interest in exploring the structural variations for enhanced bioactivity (Kotaiah et al., 2012).

Antioxidant Activity

Some derivatives have shown considerable antioxidant activity in vitro. Compounds with electron-donating substituents on the thienopyrimidine ring, in particular, exhibited significant radical scavenging capabilities. This suggests a correlation between the structural features of these compounds and their antioxidant effectiveness (Kotaiah et al., 2012).

Antifungal and Antibacterial Activities

The antifungal effect of 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine derivatives containing a heterocyclic compound has been investigated, demonstrating significant activity against types of fungi like Aspergillus terreus and Aspergillus niger. This highlights the potential of these compounds as antifungal agents (Jafar et al., 2017). Furthermore, various derivatives have been evaluated for their antibacterial potential, indicating the broad-spectrum utility of these compounds in combating microbial infections.

Anticancer Activity

The investigation into the anticancer properties of related compounds has shown promising results. For instance, derivatives have been assessed for their efficacy against breast cancer cell lines, indicating the significant potential of these molecules in cancer therapy research. The structural diversity of these compounds allows for the exploration of their activity against a variety of cancer types, suggesting a promising area for further investigation (Redda & Gangapuram, 2007).

properties

IUPAC Name |

N-(thiophen-2-ylmethyl)-5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N5OS2/c1-2-11(23-4-1)6-17-14-12(7-16-9-18-14)15-19-13(20-21-15)10-3-5-22-8-10/h1-5,7-9H,6H2,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLLNFZBALNIQHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC2=NC=NC=C2C3=NC(=NO3)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(thiophen-2-ylmethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(N,N-diethylsulfamoyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2522616.png)

![(Z)-2-(2-methylfuran-3-yl)-5-((5-(3-(trifluoromethyl)phenyl)furan-2-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2522620.png)

![3-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-5-(furan-2-yl)-1,2-oxazole](/img/structure/B2522626.png)

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide](/img/structure/B2522632.png)

![6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylpyridine-3-carboxylic acid](/img/structure/B2522634.png)